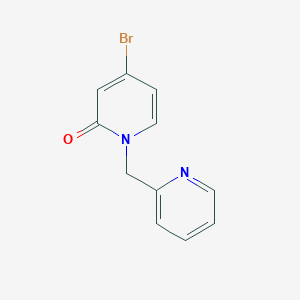

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

The compound 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse applications in organic synthesis, medicinal chemistry, and material science. Pyridine derivatives are known for their ability to act as ligands in coordination chemistry and as building blocks in the synthesis of various biologically active compounds .

Synthesis Analysis

The synthesis of pyridine derivatives often involves carbon-carbon coupling reactions, which are fundamental in the field of organic chemistry. For instance, the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine was achieved through carbon-carbon coupling, which is indicative of the methods that might be employed in the synthesis of 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one . Additionally, the synthesis of 2,4-disubstituted pyridines, including halogenated variants, has been reported using halogen dance reactions and successive one-pot disubstitutions, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

X-ray diffraction (XRD) and spectroscopic techniques such as FTIR and NMR are commonly used to characterize the molecular structure of pyridine derivatives. For example, the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol was determined to be coplanar with the planar imidazo[4,5-b]pyridine moiety, which suggests that similar planarity could be expected in the structure of 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one . Density functional theory (DFT) calculations are also employed to optimize the molecular structure and predict various properties .

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be studied through molecular electrostatic potential (MEP) mapping, which provides insight into the chemical reactivity of the compounds. For instance, MEP mapping indicated the chemical reactivity of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . Such analysis could be applied to 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one to predict its reactivity in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, including their nonlinear optical properties and biological activities, can be computed using DFT. For example, the nonlinear optical properties of certain pyridine derivatives were found to be greater than urea, which is attributed to the conjugation effect . The biological activities of these compounds are often confirmed experimentally, as seen with the antimicrobial activity of 4-Bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and its metal complexes . These methods could be used to analyze the physical and chemical properties of 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one serves as an intermediate in the synthesis of various biologically active compounds. Its synthesis involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, starting from pyridin-4-ol. This process highlights its importance in creating complex molecules with potential applications in medicinal chemistry and material science (Wang et al., 2016).

Molecular Interactions and Photoreactions

The compound and its derivatives exhibit unique photoreactive properties, such as excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These properties are investigated through spectroscopic methods and quantum chemical computations, which provide insights into their potential use in photodynamic therapy and as sensors for environmental monitoring (Vetokhina et al., 2012).

Coordination Chemistry and Metal Complex Formation

This chemical entity is pivotal in coordination chemistry, where it acts as a ligand to form metal complexes. Such complexes exhibit diverse coordination geometries and have implications in catalysis, magnetic materials, and luminescence. Studies have shown its ability to bind with metals like cobalt and manganese, forming complexes with significant antibacterial and antifungal activities, showcasing its potential in biomedical applications (Tan, 2019).

Antimicrobial Activity

The compound's derivatives, especially when complexed with metals, demonstrate promising antimicrobial properties. These activities are crucial for developing new antimicrobial agents to combat resistant bacterial and fungal strains. The synthesis of these complexes and their characterization through physicochemical techniques pave the way for novel antimicrobial drug development (Tan, 2019).

Material Science and Nanotechnology

In material science, this compound and its derivatives serve as building blocks for creating novel materials with enhanced optical and electronic properties. Their ability to form luminescent coordination polymers, which can act as sensors for metal ions, highlights their utility in environmental monitoring and nanotechnology applications (Tsai et al., 2022).

Propiedades

IUPAC Name |

4-bromo-1-(pyridin-2-ylmethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-9-4-6-14(11(15)7-9)8-10-3-1-2-5-13-10/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMNWFPUPJQDGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CC(=CC2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5,6-tetrachloro-N-[(2,5-dimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2511219.png)

![2-Ethyl-5-((4-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511220.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2511222.png)

![5-Chloro-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2511228.png)

![2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2511231.png)

![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2511233.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)

![2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2511241.png)